

Tpc2-A1-N: Application Notes and Protocols for Live-Cell Imaging

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Compound of Interest

Compound Name: Tpc2-A1-N

Cat. No.: B8136408

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Introduction: **Tpc2-A1-N** is a potent and cell-permeable synthetic agonist of the Two-Pore Channel 2 (TPC2), an ion channel primarily located on endosomes and lysosomes.[1][2] It functionally mimics the endogenous second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP), to evoke the release of calcium ions (Ca^{2+}) from these acidic organelles. [1][3] This property makes **Tpc2-A1-N** a valuable tool for investigating the physiological and pathophysiological roles of TPC2 in various cellular processes, including intracellular trafficking, signal transduction, and disease.[4] However, some studies suggest that **Tpc2-A1-N** may also induce Ca^{2+} release from the endoplasmic reticulum (ER) independently of TPCs, a factor to consider in experimental design.[5][6]

These application notes provide detailed protocols for utilizing **Tpc2-A1-N** in live-cell imaging experiments to study TPC2 function, focusing on monitoring intracellular Ca^{2+} dynamics and lysosomal pH changes.

Quantitative Data Summary

The following tables summarize key quantitative data for **Tpc2-A1-N** from published studies.

Table 1: Potency of **Tpc2-A1-N** in Inducing Ca^{2+} Responses

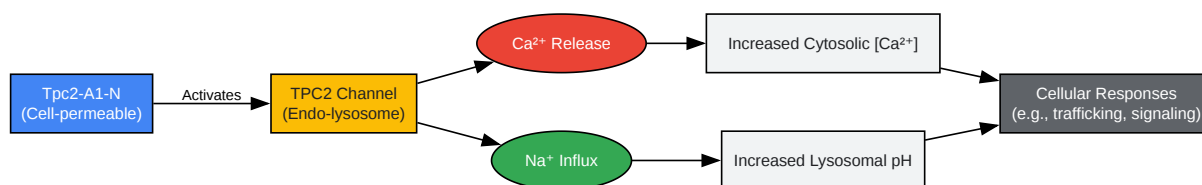
Cell Line	TPC2 Construct	Assay Type	EC ₅₀	Reference
HEK293 stable line	TPC2L11A/L12A	Fluo-4 based Ca ²⁺ imaging	7.8 μ M	[1][7]
HEK293 transient	hTPC2	Endo-lysosomal patch-clamp	0.6 μ M	[7][8]

Table 2: Typical Working Concentrations of **Tpc2-A1-N** in Live-Cell Imaging

Experiment	Cell Type	Concentration	Observed Effect	Reference
Ratiometric Ca ²⁺ imaging	HeLa, HEK293	10 μ M	Evoked Ca ²⁺ signals	[7][8]
Lysosomal pH imaging	Untransfected cells	10 μ M	Modest increase in lysosomal pH	[7][8]
Endo-lysosomal patch-clamp	HEK293	30 μ M	Elicited Na ⁺ currents	[1]
Cytosolic Ca ²⁺ imaging	Wild-type and IP ₃ R KO HEK-293	15 μ M	Evoked cytosolic Ca ²⁺ signals	[9]

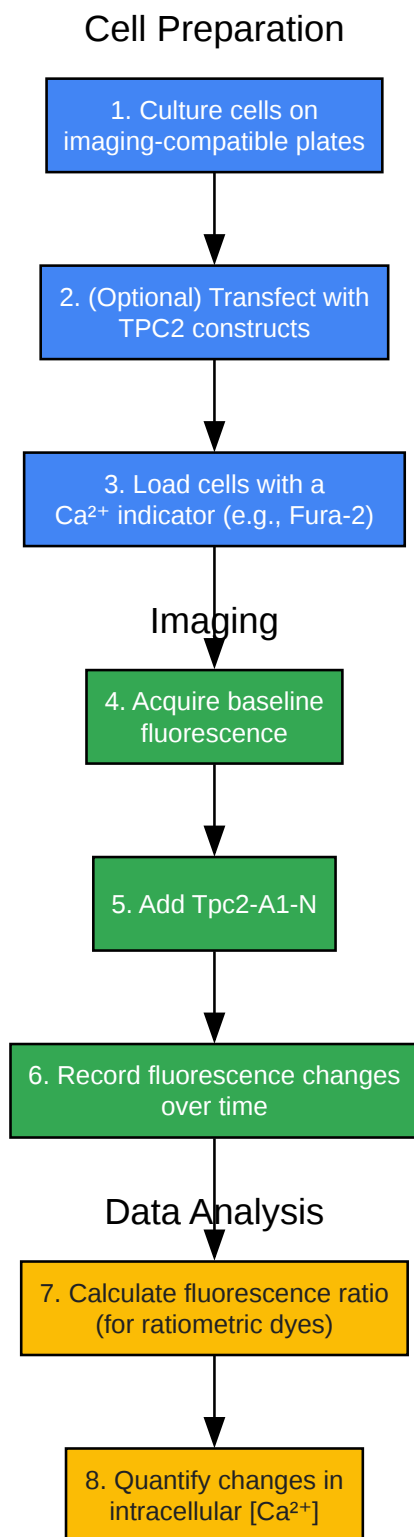
Signaling Pathways and Experimental Workflows

Tpc2-A1-N Signaling Pathway

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Caption: **Tpc2-A1-N** activates TPC2 on endo-lysosomes, leading to ion flux and cellular responses.

Experimental Workflow for Live-Cell Ca^{2+} Imaging



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Caption: Workflow for monitoring **Tpc2-A1-N**-induced intracellular Ca^{2+} changes.

Experimental Protocols

Protocol 1: Live-Cell Ratiometric Ca²⁺ Imaging

This protocol is adapted from methodologies described in studies investigating TPC2 activation.^{[7][8]}

Materials:

- Cells of interest (e.g., HeLa, HEK293)
- Glass-bottom imaging dishes or plates
- Cell culture medium
- Fura-2 AM (calcium indicator)
- Pluronic F-127
- HEPES-buffered saline (HBS): 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4
- **Tpc2-A1-N** stock solution (e.g., 10 mM in DMSO)
- Fluorescence microscope equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a 510 nm emission filter)

Procedure:

- **Cell Seeding:** Seed cells onto glass-bottom imaging dishes 24-48 hours prior to the experiment to achieve 70-80% confluency.
- **(Optional) Transfection:** If investigating specific TPC2 constructs, transfect the cells according to the manufacturer's protocol 24 hours before imaging. For studying endogenous TPC2, this step is omitted.
- **Dye Loading:** a. Prepare a Fura-2 AM loading solution: 2-5 μM Fura-2 AM with 0.02% Pluronic F-127 in HBS. b. Aspirate the culture medium from the cells and wash once with HBS. c. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at

37°C in the dark. d. Wash the cells twice with HBS to remove excess dye and allow for de-esterification for at least 15 minutes.

- Imaging: a. Mount the imaging dish on the microscope stage. b. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at 510 nm. Record baseline for 1-2 minutes. c. Prepare the final concentration of **Tpc2-A1-N** (e.g., 10 µM) in HBS. d. Carefully add the **Tpc2-A1-N** solution to the imaging dish. e. Immediately resume recording the fluorescence changes for 5-10 minutes or until the response returns to baseline.
- Data Analysis: a. For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). b. Plot the F340/F380 ratio over time to visualize the change in intracellular Ca²⁺ concentration. c. The peak change in the fluorescence ratio can be used for statistical analysis.^[8]

Protocol 2: Live-Cell Lysosomal pH Imaging

This protocol is based on methods used to assess the effect of TPC2 activation on lysosomal pH.^{[7][8]}

Materials:

- Cells of interest
- Glass-bottom imaging dishes or plates
- Cell culture medium
- Fluorescein-dextran (e.g., 10,000 MW, lysine fixable)
- Live-cell imaging buffer (e.g., HBS)
- **Tpc2-A1-N** stock solution (e.g., 10 mM in DMSO)
- Fluorescence microscope with appropriate filter sets for fluorescein (e.g., 490 nm excitation, 525 nm emission)

Procedure:

- Lysosome Labeling: a. Seed cells on glass-bottom imaging dishes. b. The following day, incubate the cells with 1 mg/ml fluorescein-dextran in culture medium for 4-12 hours. This allows for endocytosis and accumulation of the pH-sensitive dye in lysosomes. c. Wash the cells thoroughly with fresh medium and incubate for at least 1 hour to chase the dextran to the lysosomes.
- Imaging: a. Replace the culture medium with live-cell imaging buffer. b. Mount the dish on the microscope stage. c. Acquire baseline fluorescence images of the fluorescein-labeled lysosomes. d. Add the desired concentration of **Tpc2-A1-N** (e.g., 10 μ M) to the cells. e. Acquire time-lapse images every 30-60 seconds for 10-20 minutes.
- Data Analysis: a. An increase in fluorescence intensity of fluorescein corresponds to an increase in lysosomal pH (alkalinization). b. Measure the average fluorescence intensity of individual lysosomes over time. c. Normalize the fluorescence intensity to the baseline to quantify the change in lysosomal pH. d. The time-dependent increase in fluorescence indicates the effect of **Tpc2-A1-N** on lysosomal pH.[7][8]

Concluding Remarks

Tpc2-A1-N is a powerful pharmacological tool for probing TPC2 function in live cells. The provided protocols for Ca^{2+} and lysosomal pH imaging offer a foundation for investigating the diverse roles of TPC2. Researchers should be mindful of the potential for off-target effects, such as Ca^{2+} release from the ER, and incorporate appropriate controls, such as using TPC2 knockout/knockdown cells or TPC2-specific inhibitors, to validate their findings.[5][6] The agonist-dependent ion selectivity of TPC2, where **Tpc2-A1-N** promotes Ca^{2+} permeability, is a key aspect to consider when interpreting experimental results.[10]

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